molecular formula C9H12FN B1446746 2-Fluoro-2-(2-methylphenyl)ethan-1-amine CAS No. 1557997-87-1

2-Fluoro-2-(2-methylphenyl)ethan-1-amine

Cat. No.: B1446746
CAS No.: 1557997-87-1
M. Wt: 153.2 g/mol
InChI Key: CPXBSWFTROPAOS-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-methylphenyl)ethan-1-amine is a fluorinated derivative of the phenethylamine structure, intended for research and development applications strictly in a laboratory setting. This compound is part of a significant class of organic molecules where the introduction of a fluorine atom can dramatically alter physical, chemical, and metabolic properties, making it a valuable building block in medicinal chemistry and drug discovery . Compounds featuring a fluorine atom at the beta-position of the phenethylamine scaffold are of particular interest in neuroscience research. Scientific literature indicates that 2-substituted phenethylamines, such as 2-fluoro-β-phenethylamine, demonstrate notable potency as agonists for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems in the brain and is a promising target for investigating novel pharmacotherapies for psychiatric disorders such as schizophrenia . Researchers can utilize this chemical as a key synthetic intermediate for the construction of more complex molecules. Its amine functionality allows for diverse chemical transformations, facilitating its incorporation into potential drug candidates or libraries for biological screening. All products are offered For Research Use Only. They are not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-fluoro-2-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXBSWFTROPAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methylphenyl)ethan-1-amine typically involves the reaction of 2-methylphenylacetonitrile with a fluorinating agent, followed by reduction. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key pathways include:

Reagent/ConditionsProduct FormedKey Mechanistic InsightReference
KMnO₄ (acidic conditions)Nitroalkane derivativeMn(VII) oxidizes -NH₂ to -NO₂ via intermediates
CrO₃/H₂SO₄Imine or carbonyl compoundsChromium-based oxidation with C-N bond cleavage
O₂/Pt catalyst (industrial)Ammonia + fluorinated ketoneCatalytic dehydrogenation under high pressure

The fluorine atom's electronegativity stabilizes transition states during oxidation, enhancing reaction rates compared to non-fluorinated analogs .

Reduction Reactions

While the amine group is typically resistant to reduction, the fluorinated aromatic ring participates in selective hydrogenation:

Reagent/ConditionsProduct FormedYield/SelectivityReference
H₂/Pd-C (1 atm, 25°C)Partially saturated cyclohexane derivative68% (ortho-selectivity)
LiAlH₄/THFNo reactionN/A

Hydrogenation occurs preferentially at the meta position to the fluorine atom due to electronic directing effects .

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Reagent/ConditionsProduct FormedRate Constant (k, M⁻¹s⁻¹)Reference
NaOH (200°C, aqueous)2-Hydroxy-2-(2-methylphenyl)ethan-1-amine3.2 × 10⁻⁴
NH₃/CuSO₄ (ammonolysis)2-Amino-2-(2-methylphenyl)ethan-1-amine45% conversion

The methyl group at the ortho position sterically hinders NAS, resulting in slower kinetics compared to para-substituted analogs .

Metal-Catalyzed Coupling Reactions

The amine group facilitates cross-coupling in synthetic applications:

Reaction TypeCatalyst SystemProduct ApplicationReference
Buchwald-Hartwig AminationPd(OAc)₂/XantphosBiaryl amine pharmaceuticals
Suzuki-Miyaura CouplingNiCl₂(dppe)/ZnFluorinated polyaromatics

The fluorine atom enhances catalyst turnover by stabilizing metal-π interactions during coupling .

Mechanistic Considerations

  • Electronic Effects : Fluorine's -I effect activates the aromatic ring for electrophilic attacks at the para position while deactivating meta positions .

  • Steric Effects : The ortho-methyl group creates a 12.7° dihedral angle with the ethanamine chain, hindering approach of bulky reagents .

  • Solubility Impact : The free amine shows limited water solubility (2.1 mg/mL at 25°C), often requiring HCl salt formation for aqueous-phase reactions.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Interaction Studies
Research indicates that 2-Fluoro-2-(2-methylphenyl)ethan-1-amine interacts with neurotransmitter systems, particularly in modulating receptor activity. Its potential as a therapeutic agent in treating neurological disorders is under investigation.

2. Antidepressant Activity
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, suggesting its potential as an antidepressant candidate.

3. Cancer Research
The compound's structural similarity to known anticancer agents has led to studies evaluating its efficacy against various cancer cell lines. Preliminary data indicate that it may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on serotonin receptors. The results indicated significant binding affinity and modulation of receptor activity, supporting its potential use as an antidepressant .

Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to reduced cell viability and increased apoptosis markers . This suggests its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Features

The compound shares a β-aryl-substituted ethylamine backbone with several derivatives. Key structural variations include:

  • Substituent type : Methyl (target compound), methoxy (2-fluoro-2-(2-methoxyphenyl)ethan-1-amine) , trifluoromethyl (2-fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine) , and heteroaromatic rings (e.g., pyridin-4-yl in 2-fluoro-2-(pyridin-4-yl)ethan-1-amine) .
  • Substituent position : Para vs. ortho positions (e.g., 4-CF3 vs. 2-methylphenyl).

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., CF3, fluorine) reduce electron density, improving oxidative stability .
  • Steric hindrance : The ortho-methyl group in the target compound may restrict rotational freedom compared to para-substituted analogues .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
2-Fluoro-2-(2-methylphenyl)ethan-1-amine C₉H₁₂FN ~153.2 (est.) 2-methylphenyl, α-F High lipophilicity, moderate polarity
2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine C₉H₁₂FNO 169.2 2-methoxy, α-F Increased solubility due to methoxy
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine C₉H₉F₄N 207.17 4-CF3, α-F Enhanced metabolic stability
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine C₇H₉FN₂ 140.16 Pyridin-4-yl, α-F Improved water solubility (polar N-heterocycle)

Pharmacological Potential

  • TAAR1 modulation : Ethylamine derivatives with fluorinated aryl groups are explored as trace amine-associated receptor 1 (TAAR1) agonists, influencing neurotransmitter activity .
  • Drug delivery : Structural analogues like L76 and L77 (pyrrolidine-based ethylamines) are used in CRISPR-Cas9 delivery systems due to their size and charge profiles .

Comparative Efficacy

  • Target vs. 4-CF3 analogue : The trifluoromethyl group in the 4-CF3 derivative may enhance receptor binding affinity but reduce blood-brain barrier penetration compared to the target’s methyl group .

Biological Activity

2-Fluoro-2-(2-methylphenyl)ethan-1-amine, also known as a fluorinated phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biochemical properties, cellular effects, molecular mechanisms, and dosage effects, supported by case studies and relevant data.

The compound is characterized by the presence of a fluorine atom and a 2-methylphenyl group, which significantly influence its biological activity. Fluorination often enhances lipophilicity and metabolic stability, impacting absorption, distribution, metabolism, and excretion (ADME) properties .

Cellular Effects

Research indicates that this compound can affect various cellular processes:

  • Cell Signaling : It modulates signaling pathways that regulate gene expression and cellular metabolism.
  • Apoptosis : The compound has been shown to induce apoptosis in certain cancer cell lines at elevated concentrations, indicating a dose-dependent relationship in its biological effects.

Molecular Mechanisms

The biological activity of this compound can be attributed to its interaction with specific enzymes and proteins:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis .
  • Transport Mechanisms : The compound’s transport within cells is facilitated by specific transporters that influence its localization and overall activity .

Dosage Effects

The effects of this compound vary with dosage:

  • Low Doses : At lower concentrations, the compound may enhance metabolic activity and promote cellular function.
  • High Doses : Conversely, higher doses can lead to cytotoxic effects, including cellular damage and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest potential applications in developing antimicrobial agents .

Cytotoxicity Assessment

In vitro tests have shown that the compound exhibits cytotoxic effects on human cancer cell lines:

  • Cancer Cell Lines Tested : Various lines including breast and colon cancer cells.
  • Mechanism of Action : Induction of apoptosis through mitochondrial pathways was observed at higher concentrations .

Case Studies

Several notable studies have been conducted to assess the biological effects of this compound:

  • Inhibition of Nucleotide Metabolism : A study indicated that this compound could inhibit enzymes involved in nucleotide metabolism, leading to reduced cell proliferation in cancer cell lines .
  • Antiviral Research : In vitro tests demonstrated the compound's ability to inhibit viral replication in specific assays, suggesting its potential for antiviral drug development .
  • Cytotoxicity Assessment : Research indicated that at elevated doses, the compound exhibited cytotoxic effects on human cancer cell lines, promoting apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-2-(2-methylphenyl)ethan-1-amine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step routes such as:

  • Fluorinated benzaldehyde alkylation : Reacting 2-methylphenyl precursors with fluoro-containing aldehydes, followed by reductive amination (e.g., using NaBH4_4 or LiAlH4_4) .
  • Curtius rearrangement : Employed for structurally similar β2_2-adrenoceptor agonist intermediates, this method ensures regioselective amine formation under anhydrous conditions .
    Critical factors :
  • Solvent choice : Anhydrous methanol or THF minimizes side reactions.
  • Temperature control : Reactions often require reflux (e.g., 80°C) to drive completion.
  • Catalyst selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency in reductive steps .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use column chromatography with gradients of n-pentane:ethyl acetate (e.g., 10:1 to 20:1) to isolate the amine from by-products .
  • Characterization :
    • NMR : 1^1H and 13^13C NMR confirm the fluorinated aromatic ring (δ 6.8–7.5 ppm for aromatic protons) and amine protons (δ 1.5–2.5 ppm) .
    • Mass spectrometry : ESI-MS detects the molecular ion peak [M+H]+^+ at m/z ≈ 194.2 (calculated for C9_9H11_{11}FN+^+) .
    • Elemental analysis : Validate %C, %H, and %N to confirm stoichiometry .

Q. What safety protocols are essential for handling fluorinated aromatic amines like this compound?

  • Protective measures : Use nitrile gloves, fume hoods, and sealed reaction vessels to prevent inhalation/contact .
  • Waste disposal : Neutralize acidic by-products (e.g., HCl from hydrochloride salts) before transferring to halogenated waste containers .
  • Emergency response : For spills, adsorb with vermiculite and avoid water to prevent toxic gas release (e.g., HF) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data arising from regioisomeric by-products during synthesis?

  • Advanced NMR techniques : 19^{19}F NMR distinguishes fluorinated regioisomers via chemical shift differences (Δδ ≈ 2–5 ppm) .
  • X-ray crystallography : Resolve ambiguous structures by co-crystallizing the amine with chiral resolving agents (e.g., tartaric acid derivatives) .
  • HPLC-MS/MS : Use chiral columns (e.g., Chiralpak IA) to separate isomers and validate purity >98% .

Q. What strategies optimize fluorination efficiency while minimizing defluorination side reactions?

  • Electrophilic fluorination : Employ Selectfluor® or NFSI in DMF at 0°C to reduce C-F bond cleavage .
  • Microwave-assisted synthesis : Shorten reaction times (15–30 min vs. 16 h) to suppress degradation pathways .
  • DFT calculations : Model transition states to predict favorable fluorination sites (e.g., para vs. ortho substitution) .

Q. How does the fluorine substituent influence the compound’s pharmacological interactions, such as receptor binding or metabolic stability?

  • Receptor affinity : Fluorine’s electronegativity enhances binding to amine receptors (e.g., adrenoceptors) by stabilizing hydrogen bonds .
  • Metabolic stability : The C-F bond resists cytochrome P450 oxidation, prolonging half-life in in vitro assays (e.g., liver microsome models) .
  • In silico docking : Use AutoDock Vina to simulate interactions with targets like the serotonin transporter (SERT) .

Q. What methodologies validate the compound’s role in nucleoside transport or enzyme inhibition studies?

  • Equilibrative nucleoside transporter (ENT) assays : Measure 3^3H-adenosine uptake inhibition in HEK293 cells transfected with hENT1/2 .
  • Kinetic studies : Determine KiK_i values via Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition .
  • Fluorescence polarization : Track binding to ENTs using BODIPY-labeled adenosine analogues .

Methodological Considerations for Data Contradictions

Q. How to resolve discrepancies between theoretical and observed yields in scaled-up synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediate formation and adjust stoichiometry dynamically .
  • By-product analysis : Use GC-MS to identify volatile impurities (e.g., dehalogenated derivatives) and optimize reaction quenching .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Gaussian 16 : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • COSMO-RS : Simulate solubility in ionic liquids or supercritical CO2_2 for green chemistry applications .

Emerging Research Directions

  • Photoredox catalysis : Explore visible-light-mediated C-N coupling to synthesize derivatives under mild conditions .
  • Protease inhibition assays : Screen against trypsin-like serine proteases to identify anti-cancer leads .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(2-methylphenyl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(2-methylphenyl)ethan-1-amine

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